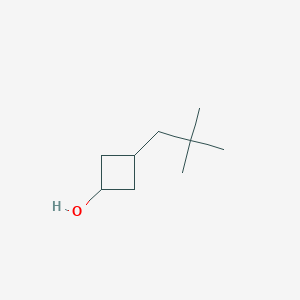
3-(2,2-Dimethylpropyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethylpropyl)cyclobutan-1-ol is a chemical compound with the CAS Number: 2357257-89-5. It has a molecular weight of 142.24 and its IUPAC name is 3-neopentylcyclobutan-1-ol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3 . This indicates that the molecule consists of a cyclobutan-1-ol group with a 2,2-dimethylpropyl group attached to it .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación
Novel GLP-1 Receptor Agonists
Research into cyclobutane derivatives, including compounds structurally related to 3-(2,2-Dimethylpropyl)cyclobutan-1-ol, has led to the identification of novel nonpeptidic small molecule agonists for the glucagon-like peptide-1 (GLP-1) receptor. These compounds were discovered through receptor binding and reporter gene assays, indicating potential applications in diabetes treatment due to their ability to enhance insulin secretion in response to elevated blood glucose levels (Liu et al., 2012).
Organoelectronics and Small Molecule Activation
The study of 1,3-diphosphacyclobutane-2,4-diyl derivatives and similar cyclobutane derivatives has revealed their structural uniqueness and potential for application in organoelectronics, as well as their ability to activate small molecules. These insights into the structural aspects and functionality of cyclobutane-related compounds underline their significance in developing new materials and catalysts (Ito, 2018).
Photodimerization and Polymerization
Cyclobutane derivatives, including those structurally related to this compound, have been investigated for their photodimerization and photopolymerization properties in solid states. These reactions are of significant interest in synthetic organic chemistry for producing cyclobutane-containing molecules, which are challenging to obtain through other methods. Such studies offer insights into utilizing cyclobutane derivatives for creating new materials and understanding their behavior in different conditions (Sonoda, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-(2,2-dimethylpropyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(2,3)6-7-4-8(10)5-7/h7-8,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLJMOLVICIJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2673235.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2673236.png)
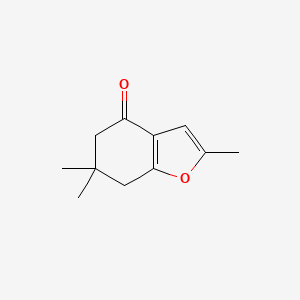
![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)
![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)
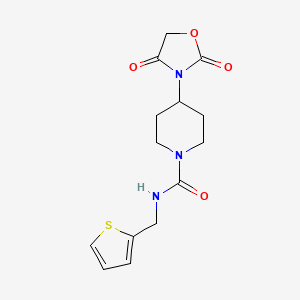

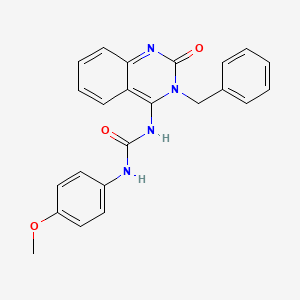

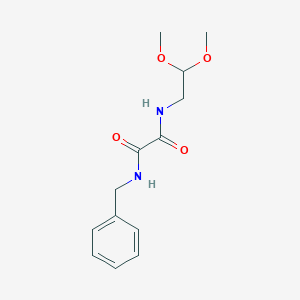
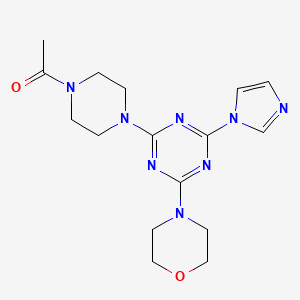

![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2673255.png)
